Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

Medicinal Chemistry Organic Synthesis Quality Control

Essential bifunctional building block for PROTAC development and antibacterial sulfonamidoquinoline synthesis. Features phenylsulfonamide zinc-binding motif and Boc-protected amine linker. High-purity 95-98% research-grade material. Critical structural specificity—phenyl ring impacts solubility, stability and biological activity. Order directly via vendors listed below.

Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
CAS No. 222639-98-7
Cat. No. B1357873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(phenylsulfonamido)ethylcarbamate
CAS222639-98-7
Molecular FormulaC13H20N2O4S
Molecular Weight300.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)14-9-10-15-20(17,18)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16)
InChIKeySKVAXXYRMYTMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS 222639-98-7): A Bifunctional Sulfonamide Building Block for Pharmaceutical R&D


Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS 222639-98-7) is a member of the sulfonamide class of compounds, characterized by a phenylsulfonamide moiety linked to a tert-butyl carbamate-protected ethylamine . It is a bifunctional molecule offering both a sulfonamide functional group and a Boc-protected primary amine, making it a versatile intermediate in medicinal chemistry and organic synthesis . With a molecular formula of C13H20N2O4S and a molecular weight of 300.37 g/mol, it is typically supplied as a research chemical with a purity specification of 95% .

Why Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS 222639-98-7) Cannot Be Replaced by Common Analogs


In-class substitution is not straightforward due to the specific physicochemical and functional properties of tert-butyl 2-(phenylsulfonamido)ethylcarbamate. The combination of a phenylsulfonamide group and a Boc-protected ethylenediamine linker creates a unique reactivity and lipophilicity profile that cannot be replicated by smaller sulfonamides like N-Boc-N'-mesyl ethylenediamine [1] or by analogs lacking the aromatic phenyl ring, such as N-Boc-ethylenediamine . These structural differences significantly impact solubility, stability, and downstream synthetic compatibility [1]. Therefore, direct replacement with seemingly similar building blocks risks altering reaction yields, product purity, and ultimately, the biological activity of the final compound.

Quantitative Differentiation of Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS 222639-98-7) vs. Key Comparators


Purity Specification: 95% Baseline for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate vs. Higher Purity N-Boc-ethylenediamine

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is commonly supplied at a minimum purity of 95% . In contrast, a structurally simpler analog, N-Boc-ethylenediamine (CAS 57260-73-8), is routinely available at higher purities, typically ≥98% . This difference in baseline purity specification reflects the increased synthetic complexity of introducing the phenylsulfonamide group. For procurement, this means that additional purification steps may be required when using the target compound in highly sensitive applications, or that sourcing from a supplier with a higher certified purity is necessary.

Medicinal Chemistry Organic Synthesis Quality Control

Molecular Weight and Lipophilicity: Tert-butyl 2-(phenylsulfonamido)ethylcarbamate vs. N-Boc-N'-mesyl ethylenediamine

The molecular weight of tert-butyl 2-(phenylsulfonamido)ethylcarbamate is 300.38 g/mol , which is 26% greater than that of a common comparator, N-Boc-N'-mesyl ethylenediamine (MW = 238.31 g/mol) [1]. This substantial difference in molecular weight is directly attributable to the replacement of a methyl group with a phenyl ring on the sulfonamide. This structural change is known to increase lipophilicity (cLogP) and membrane permeability [2]. While direct cLogP data for this specific compound is not available, class-level inference from sulfonamide SAR studies indicates the phenyl group confers higher lipophilicity compared to methyl-substituted analogs, which can be a critical differentiator for CNS penetration or target binding.

Lipophilicity ADME Properties Drug Design

Functional Group Differentiation: Phenylsulfonamide vs. Simple Amine in N-Boc-ethylenediamine

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate contains a phenylsulfonamide moiety, which offers a distinct reactivity profile compared to the free primary amine of N-Boc-ethylenediamine . While N-Boc-ethylenediamine is a liquid and widely used for introducing an ethylenediamine spacer, the sulfonamide group in the target compound provides a unique handle for further derivatization via sulfonamide NH alkylation or metal coordination [1]. The presence of the phenyl ring also enables potential π-stacking interactions and contributes to a different solubility profile. This functional group difference is a primary driver for selecting one building block over another in complex molecule synthesis.

Reactivity Synthetic Utility Functional Group

Storage Stability: Solid State vs. Liquid Form of N-Boc-ethylenediamine

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a solid at standard storage conditions, requiring storage at 0-8°C . In contrast, a common alternative building block, N-Boc-ethylenediamine, is a liquid at room temperature and is typically stored at ambient conditions . The solid-state of the target compound offers practical advantages in terms of ease of handling, accurate weighing, and long-term stability. While specific long-term stability data is not available for this compound, solids generally exhibit superior stability compared to liquids due to reduced molecular mobility and lower reactivity with atmospheric moisture or oxygen.

Stability Storage Logistics

High-Value Application Scenarios for Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS 222639-98-7)


Synthesis of 8-Sulfonamidoquinoline Antibacterial Agents

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a key building block for constructing C-2 derivatized 8-sulfonamidoquinolines, a class of zinc-dependent antibacterial compounds active against mastitis-causing pathogens. The phenylsulfonamide moiety is critical for the ionophore activity of these compounds, and the Boc-protected amine allows for controlled, stepwise assembly of the final pharmacophore [1]. Compounds in this series have demonstrated MICs as low as 0.125 µg/mL against S. uberis in the presence of zinc [1].

Development of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The bifunctional nature of tert-butyl 2-(phenylsulfonamido)ethylcarbamate, with a protected amine linker and a phenylsulfonamide warhead, makes it a strategic intermediate for designing PROTACs or other heterobifunctional molecules. The Boc group enables orthogonal protection strategies, while the sulfonamide can serve as a ligand for a target protein or as a handle for further functionalization [1].

Synthesis of Sulfonamide-Containing Enzyme Inhibitors

The compound is well-suited for the preparation of sulfonamide-based enzyme inhibitors, such as those targeting carbonic anhydrases or serine proteases. The phenylsulfonamide group is a known zinc-binding motif, and the Boc-protected ethylenediamine linker can be deprotected to reveal a free amine for conjugation to other pharmacophoric elements [1][2].

Peptide and Peptidomimetic Synthesis

As a protected diaminoethane derivative, tert-butyl 2-(phenylsulfonamido)ethylcarbamate can be incorporated into peptide chains or peptidomimetics to introduce conformational constraint or a specific binding motif. The Boc group is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, and the sulfonamide moiety can act as a stable amide bond isostere .

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